

Spectroscopic Characterization of (4-Morpholinylmethyl)benzotriazole: An In-depth Technical Guide

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Compound of Interest

Compound Name:	(4-MORPHOLINYLMETHYL)BENZOTRIAZOLE
CAS No.:	5472-71-9
Cat. No.:	B1605415

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Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a foundational requirement. Among the myriad of heterocyclic compounds, Mannich bases derived from benzotriazole represent a class of molecules with significant synthetic utility and potential biological activity.[1] This guide provides an in-depth technical analysis of the spectroscopic data for a prominent member of this class: **(4-Morpholinylmethyl)benzotriazole**.

This compound, a product of the Mannich reaction between benzotriazole, formaldehyde, and morpholine, integrates three key structural motifs. The benzotriazole core is a well-known pharmacophore, the morpholine ring is frequently incorporated to improve physicochemical properties such as solubility, and the methylene bridge serves as a stable linker.[2] For researchers and scientists in drug development, a comprehensive understanding of its

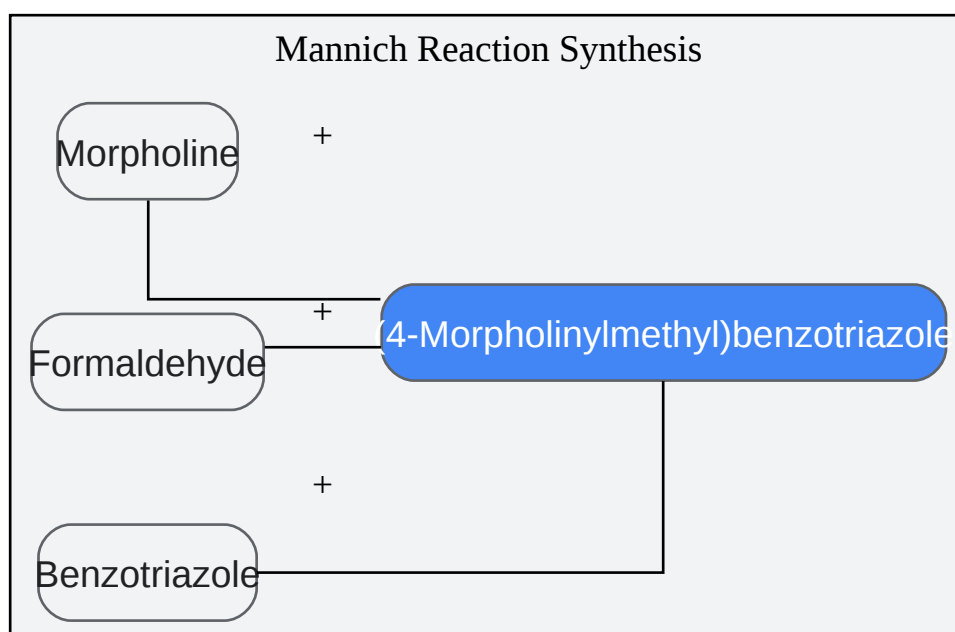
spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control.

This document moves beyond a simple recitation of data. It is designed to provide a field-proven perspective, explaining the causal relationships between the molecular structure and the resulting spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will explore detailed experimental protocols, interpret the spectral features with authoritative grounding, and present the information in a clear, accessible format.

Molecular Structure and Synthesis Context

The structural identity of **(4-Morpholinylmethyl)benzotriazole** (IUPAC Name: 4-(1H-1,2,3-benzotriazol-1-ylmethyl)morpholine) is the cornerstone of its chemical and biological properties. [3] Its synthesis via the Mannich reaction is a robust and common method for creating aminomethyl derivatives of acidic NH compounds.[4]

The reaction mechanism involves the formation of an electrophilic Eschenmoser-like salt or iminium cation from formaldehyde and morpholine, which is then attacked by the nucleophilic benzotriazole anion. Understanding this synthetic route is crucial as it informs the potential side products or isomers that spectroscopic analysis must be able to distinguish.



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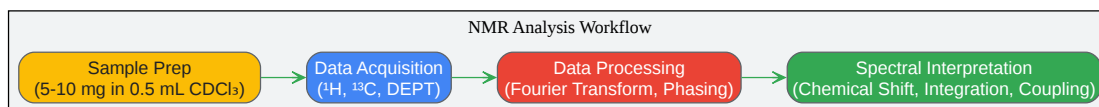
Caption: Chemical structure of **(4-Morpholinylmethyl)benzotriazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(4-Morpholinylmethyl)benzotriazole**, both ^1H and ^{13}C NMR provide unambiguous confirmation of its structure.

Expertise & Experience: The NMR Workflow

The process of NMR analysis is not merely data collection but a systematic workflow of sample preparation, acquisition, and interpretation. The choice of solvent, concentration, and specific NMR experiments are critical decisions that impact data quality.



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Caption: A standard workflow for NMR structural elucidation.

^1H NMR (Proton NMR) Analysis

The ^1H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting (multiplicity). [5]The distinct electronic environments of the protons in **(4-Morpholinylmethyl)benzotriazole** lead to a well-resolved spectrum.

Causality Behind Signal Assignment:

- Benzotriazole Protons (Ar-H): These four protons are attached to an aromatic ring and are deshielded, appearing in the downfield region (7.3-8.1 ppm). Their specific shifts and

multiplicities arise from their positions relative to the triazole moiety.

- **Methylene Bridge Protons (-N-CH₂-N-):** These two protons are adjacent to two nitrogen atoms, which strongly withdraw electron density, causing a significant downfield shift for aliphatic protons. They appear as a sharp singlet as there are no adjacent protons to couple with.
- **Morpholine Protons (-N-(CH₂)₂-O-):** The morpholine ring contains eight protons in two distinct environments. The four protons adjacent to the nitrogen (N-CH₂) appear as one signal, while the four protons adjacent to the oxygen (O-CH₂) appear as a separate signal. Typically, protons adjacent to oxygen are more deshielded. [6] Both signals are expected to be triplets due to coupling with their neighbors on the opposing side of the ring.

Table 1: ¹H NMR Spectroscopic Data

Assigned Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
Ar-H	7.30 - 8.10	Multiplet	4H
-N-CH ₂ -N-	~5.8 - 6.0	Singlet	2H
-O-CH ₂ -	~3.6 - 3.8	Triplet	4H
-N-CH ₂ - (morpholine)	~2.6 - 2.8	Triplet	4H

(Note: Predicted values based on typical shifts for these moieties. Actual spectra may vary slightly based on solvent and instrument.)

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Causality Behind Signal Assignment:

- **Benzotriazole Carbons:** The six carbons of the benzotriazole ring appear in the aromatic region (110-145 ppm). The two carbons fused to the triazole ring (bridgehead carbons) are typically shifted further downfield.

- Methylene Bridge Carbon (-N-CH₂-N-): This carbon is bonded to two electronegative nitrogen atoms, resulting in a significant downfield shift into the 65-75 ppm range.
- Morpholine Carbons: The two unique carbon environments in the morpholine ring are clearly distinguished. The carbon adjacent to the oxygen (-O-CH₂) is more deshielded (~67 ppm) than the carbon adjacent to the nitrogen (-N-CH₂) (~50 ppm) due to oxygen's higher electronegativity. [6][7] Table 2: ¹³C NMR Spectroscopic Data

Assigned Carbons	Chemical Shift (δ, ppm)
Aromatic C (Benzotriazole)	110 - 145
Methylene C (-N-CH ₂ -N-)	~70
Morpholine C (-O-CH ₂)	~67
Morpholine C (-N-CH ₂)	~50

(Note: Data sourced from SpectraBase and PubChem.) [3]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **(4-Morpholinylmethyl)benzotriazole** and dissolve it in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the low natural abundance of ¹³C.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals using the spectrometer's software. Calibrate

the chemical shifts using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Spectral Interpretation: The IR spectrum of **(4-Morpholinylmethyl)benzotriazole** is characterized by the presence of vibrations from the benzotriazole and morpholine moieties and the absence of other key signals.

- Key Positive Evidence:
 - Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm^{-1} .
 - Aliphatic C-H Stretch: The methylene and morpholine C-H bonds will show stretching vibrations in the $2800\text{-}3000\text{ cm}^{-1}$ region. [8] * Aromatic C=C Stretch: Benzene ring skeletal vibrations appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.
 - C-O-C Ether Stretch: The most characteristic peak for the morpholine moiety is the strong C-O-C stretching band, typically found in the $1110\text{-}1120\text{ cm}^{-1}$ range. This is often the most intense signal in the fingerprint region.
 - Aromatic C-H Bending: Out-of-plane bending for the ortho-disubstituted benzene ring of benzotriazole gives a strong band around $740\text{-}750\text{ cm}^{-1}$. [9]
- Key Negative Evidence:
 - No N-H Stretch: The absence of a broad N-H stretching band around $3200\text{-}3400\text{ cm}^{-1}$ confirms that the benzotriazole is substituted at the N1 position, not existing as the free amine. [9] * No O-H Stretch: The absence of a broad O-H band ($\sim 3300\text{ cm}^{-1}$) confirms the absence of water or alcohol impurities.

- No C=O Stretch: The absence of a strong carbonyl peak ($\sim 1700\text{ cm}^{-1}$) confirms the integrity of the morpholine ring and the absence of aldehyde/ketone impurities.

Table 3: Key IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
> 3000	C-H Stretch	Aromatic (Benzotriazole)
2800 - 3000	C-H Stretch	Aliphatic (Morpholine, CH_2)
~ 1600 , ~ 1450	C=C Stretch	Aromatic Ring
~ 1115	C-O-C Stretch	Ether (Morpholine)
~ 745	C-H Bend (out-of-plane)	Ortho-disubstituted Aromatic

(Note: Wavenumbers are approximate and sourced from general IR correlation charts and data for benzotriazole.) [9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- **Sample Preparation:** Place a small amount (a few milligrams) of the solid **(4-Morpholinylmethyl)benzotriazole** sample directly onto the ATR crystal (e.g., diamond or germanium).
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Background Scan:** Before analyzing the sample, run a background scan with a clean, empty ATR crystal to record the spectrum of the ambient environment (air, CO_2), which will be automatically subtracted from the sample spectrum.
- **Sample Scan:** Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .

- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is displayed by the instrument software.

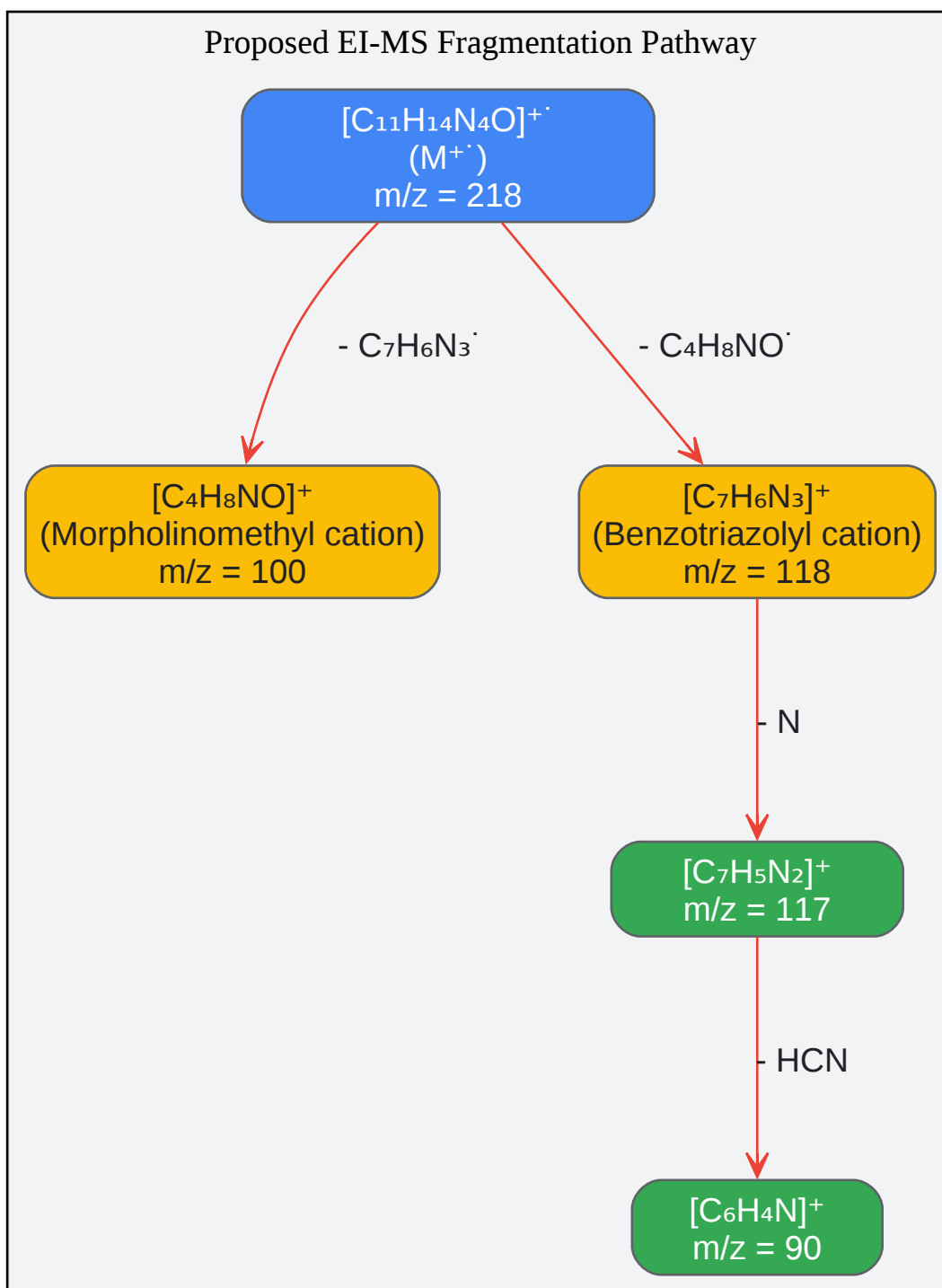
Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.

Analysis of the Mass Spectrum: The molecular formula of **(4-**

Morpholinylmethyl)benzotriazole is $C_{11}H_{14}N_4O$, corresponding to a monoisotopic mass of 218.12 Da. [3] In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) is expected at m/z 218.

Fragmentation Pathway: The fragmentation of this molecule is governed by the stability of the resulting cations and neutral losses. The bonds adjacent to the nitrogen atoms are common cleavage points.



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Caption: Plausible mass spectrometry fragmentation of the parent ion.

- **α-Cleavage:** The most likely fragmentation is the cleavage of the C-N bond between the methylene bridge and the benzotriazole ring, leading to the formation of the morpholinomethyl cation (m/z 100), which is often observed as the base peak.
- **Alternative Cleavage:** Cleavage of the bond between the methylene carbon and the morpholine nitrogen could yield a benzotriazolymethyl cation (m/z 132), though this is often less favorable.
- **Benzotriazole Ring Fragmentation:** A characteristic fragmentation of the benzotriazole ring itself involves the loss of a nitrogen molecule (N₂, 28 Da), followed by the loss of hydrogen cyanide (HCN, 27 Da). [11] This leads to fragment ions at m/z 90 from the benzotriazole portion of the molecule.

Table 4: Key Mass Spectrometry Fragments

m/z	Proposed Ion	Formula
218	Molecular Ion [M] ⁺	[C ₁₁ H ₁₄ N ₄ O] ⁺
118	Benzotriazolyl fragment	[C ₇ H ₆ N ₃] ⁺
100	Morpholinomethyl fragment (often base peak)	[C ₄ H ₈ NO] ⁺
90	Benzotriazole fragment after N ₂ loss	[C ₆ H ₄ N] ⁺

(Note: Fragmentation data sourced from NIST Mass Spectrometry Data Center and PubChem.)

[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
- **Instrumentation:** Use a GC-MS system equipped with an electron ionization (EI) source. A standard non-polar capillary column (e.g., DB-5ms) is suitable.

- GC Method: Inject 1 μL of the sample solution into the GC. Use a temperature program that allows for the elution of the analyte, for example, starting at 100°C, holding for 1 minute, then ramping at 10-20°C/min to 280°C and holding for 5 minutes.
- MS Method: Set the mass spectrometer to scan a range of m/z 40-400. The EI source is typically operated at 70 eV.
- Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the analyte. Examine the mass spectrum of this peak to identify the molecular ion and key fragment ions, comparing them against a library database (e.g., NIST/Wiley) for confirmation.

Conclusion

The structural verification of **(4-Morpholinylmethyl)benzotriazole** is unequivocally achieved through the synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy defines the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and the absence of impurities, and Mass Spectrometry verifies the molecular weight and provides a fragmentation fingerprint. For professionals in drug development, this triad of analytical techniques constitutes a self-validating system, ensuring the identity, purity, and quality of the molecule, which are non-negotiable prerequisites for further investigation and application.

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